molecular formula C3H3F4I B1296526 1,1,2,2-Tetrafluoro-3-iodopropane CAS No. 679-87-8

1,1,2,2-Tetrafluoro-3-iodopropane

Cat. No.: B1296526
CAS No.: 679-87-8
M. Wt: 241.95 g/mol
InChI Key: VOUMUNAZCCDSHT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetrafluoro-3-iodopropane plays a significant role in biochemical reactions due to its fluorinated structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the iodine atom in this compound can participate in halogen bonding, further influencing the interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. The specific effects of this compound on cellular processes depend on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, the fluorine atoms in this compound can form hydrogen bonds with amino acid residues, stabilizing or destabilizing the protein structure. Additionally, the iodine atom can participate in halogen bonding, further influencing the binding interactions. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions. Toxic or adverse effects have been observed at high doses, including tissue damage and organ dysfunction. These effects highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of this compound depend on the cell type and the experimental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular components. These interactions can affect the compound’s localization and accumulation within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns within cells. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of this compound is crucial for understanding its activity and function within the cell .

Preparation Methods

The synthesis of 1,1,2,2-Tetrafluoro-3-iodopropane typically involves the reaction of 1-chloro-3,3,3-trifluoropropane with sodium iodide in the presence of acetone . The reaction is carried out in a sealed high-pressure reactor at elevated temperatures, usually around 100°C, for an extended period, such as 36 hours . This method ensures the efficient substitution of the chlorine atom with an iodine atom, resulting in the desired product.

Industrial production methods for this compound may involve similar halogen exchange reactions, optimized for large-scale synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-3-iodopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide, hydroxide ions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetrafluoro-3-iodopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-3-iodopropane involves its ability to undergo various chemical transformations due to the presence of both fluorine and iodine atoms. The fluorine atoms impart high electronegativity and stability to the molecule, while the iodine atom provides a reactive site for substitution and other reactions . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical processes.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-3-iodopropane can be compared with other fluorinated iodopropanes, such as:

The uniqueness of this compound lies in its balanced fluorine and iodine content, making it a versatile intermediate for various applications.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMUNAZCCDSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337468
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-87-8
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,1,2,2-Tetrafluoro-3-iodopropane that have been studied using spectroscopic methods?

A1: Research has focused on characterizing the different conformers of this compound using chirped pulse Fourier transform microwave spectroscopy. This technique identified two primary conformers: the trans–trans conformer, predicted to be the most stable, and the gauche–gauche conformer []. The study successfully recorded numerous rotational transitions for both conformers within the frequency range of 7.5 to 16 GHz []. Additionally, the research determined the complete iodine nuclear quadrupole coupling tensor for both conformers, providing valuable insights into the molecule's electronic structure and interactions [].

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